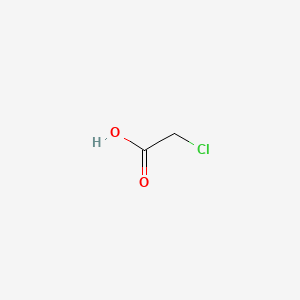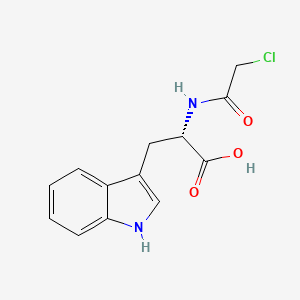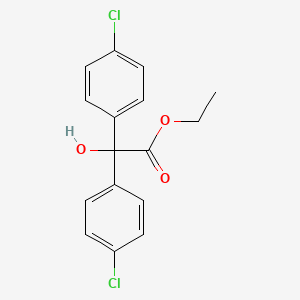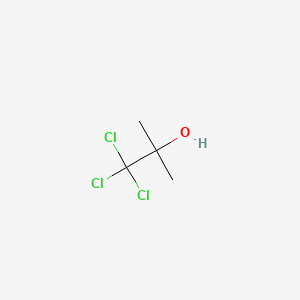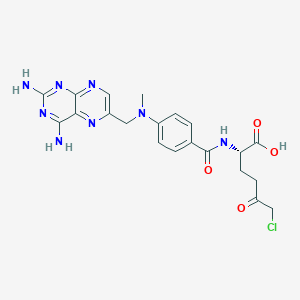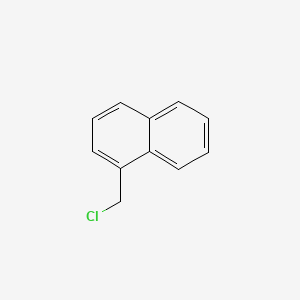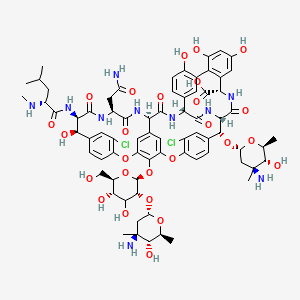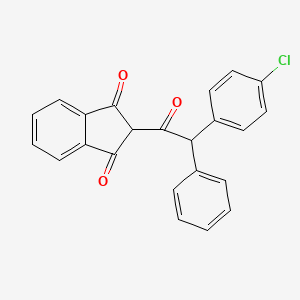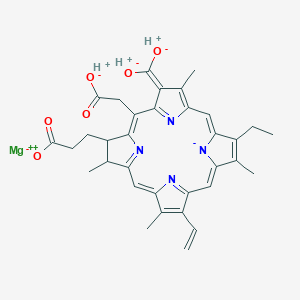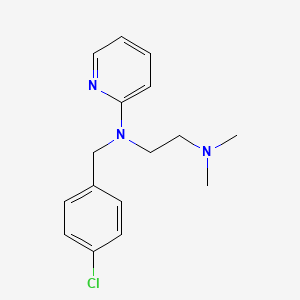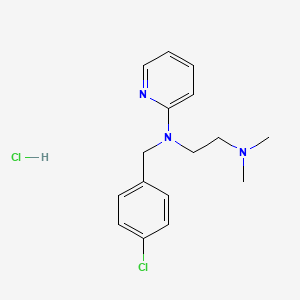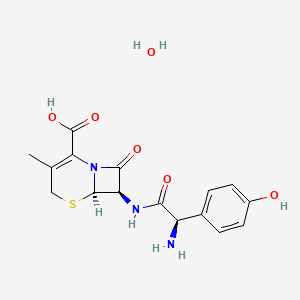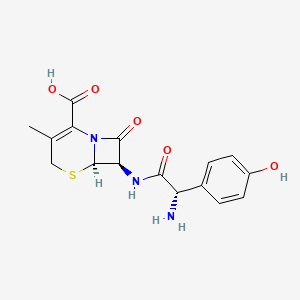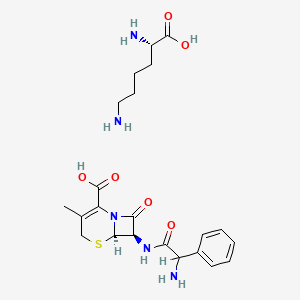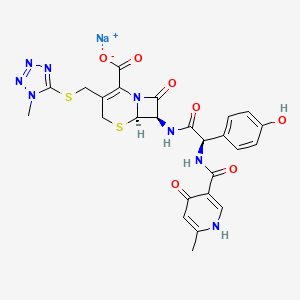
头孢吡胺钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
头孢吡拉姆钠是一种第三代头孢菌素类抗生素,以其广谱抗菌活性而闻名。它对许多其他抗生素耐药的铜绿假单胞菌特别有效。 头孢吡拉姆钠通过抑制细菌细胞壁的生物合成起作用,使其成为一种有效的杀菌剂 .
科学研究应用
头孢吡拉姆钠具有广泛的科学研究应用,包括:
化学: 它用作头孢菌素类抗生素及其化学性质研究的模型化合物。
生物学: 它用于微生物学研究,以研究细菌耐药机制和抗菌剂的有效性。
医学: 它用于临床研究,以开发针对细菌感染的新疗法,尤其是那些由耐药菌株引起的感染。
工业: 它用于制药行业生产抗菌药物
作用机制
头孢吡拉姆钠的杀菌活性源于通过其对青霉素结合蛋白 (PBP) 的亲和力抑制细胞壁合成。这些蛋白质对于肽聚糖的合成至关重要,肽聚糖是细菌细胞壁的关键成分。 通过与 PBP 结合,头孢吡拉姆钠会破坏肽聚糖的合成,导致细胞裂解和死亡 .
类似化合物:
头孢哌酮: 另一种第三代头孢菌素,具有类似的作用机制,但半衰期更短。
头孢唑啉: 一种第一代头孢菌素,具有较窄的活性范围。
独特性: 头孢吡拉姆钠与其他头孢菌素相比,其半衰期延长,因此可以减少给药频率。 它还对青霉素结合蛋白具有很高的亲和力,使其对耐药菌株特别有效 .
准备方法
合成路线和反应条件: 头孢吡拉姆钠的制备涉及在控制的温度条件下,头孢吡拉姆酸与2-乙基己酸钠溶液反应。 该过程通常在 313.15 K(约 40°C)的温度下进行,以确保最佳反应条件 .
工业生产方法: 头孢吡拉姆钠的工业生产通常涉及使用类似反应条件的大规模合成。该过程包括将头孢吡拉姆酸溶解在合适的溶剂中,然后加入钠转化剂。 然后将反应混合物进行结晶,以获得纯形式的头孢吡拉姆钠 .
化学反应分析
反应类型: 头孢吡拉姆钠会发生各种化学反应,包括:
氧化: 这种反应涉及向化合物中添加氧或从化合物中去除氢。
还原: 这种反应涉及向化合物中添加氢或从化合物中去除氧。
取代: 这种反应涉及将化合物中的一个原子或原子团替换为另一个原子或原子团。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常见的还原剂包括硼氢化钠和氢化锂铝。
取代: 常见的试剂包括卤素(例如氯、溴)和亲核试剂(例如氢氧根、氰化物)。
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生亚砜或砜,而还原可能产生醇或胺 .
相似化合物的比较
Cefoperazone: Another third-generation cephalosporin with a similar mechanism of action but a shorter half-life.
Cefazolin: A first-generation cephalosporin with a narrower spectrum of activity.
Uniqueness: Cefpiramide sodium is unique in its extended half-life compared to other cephalosporins, allowing for less frequent dosing. It also has a high affinity for penicillin-binding proteins, making it particularly effective against resistant strains of bacteria .
属性
CAS 编号 |
74849-93-7 |
|---|---|
分子式 |
C25H24N8NaO7S2 |
分子量 |
635.6 g/mol |
IUPAC 名称 |
sodium;(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/t17-,18-,23-;/m1./s1 |
InChI 键 |
QJEAXQCIQHYEIT-ALLHVENQSA-N |
SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+] |
手性 SMILES |
CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na] |
规范 SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
70797-11-4 (Parent) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Cefpiramide Sodium; CHEBI:31377; SM-1652; UNII-137KB7GYKB; WY-44635; cefpiramide, sodium salt; SM 1652; SM-1652; Sumcefal; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cefpiramide sodium and what is its mechanism of action?
A1: Cefpiramide sodium is a β-lactam antibiotic belonging to the fourth generation of cephalosporins. [] Like other β-lactams, it exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis.
Q2: Against which bacteria is Cefpiramide sodium most effective?
A2: Cefpiramide sodium demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It shows particularly potent activity against common respiratory pathogens, including Pseudomonas aeruginosa. []
Q3: Are there any reported cases of Cefpiramide sodium resistance?
A3: Yes, some cases of resistance to Cefpiramide sodium have been reported. [] Resistance mechanisms in bacteria commonly involve the production of β-lactamases, enzymes that break down β-lactam antibiotics, or alterations in PBPs, reducing their binding affinity for the drug.
Q4: What are the pharmacokinetic properties of Cefpiramide sodium?
A4: Cefpiramide sodium exhibits good bioavailability after intravenous administration. [] Studies in rats revealed a relatively short half-life (t1/2) of 3.41 hours and a mean residence time (MRT) of 3.24 hours. [] It is primarily eliminated through renal excretion.
Q5: What is the impact of Cefpiramide sodium formulation on its stability and delivery?
A5: Cefpiramide sodium has been formulated as a powder for injection. [] Research indicates its stability can be influenced by factors like pH, temperature, and the presence of other drugs or excipients. [, , , , , , , ] Studies have investigated the compatibility of Cefpiramide sodium with various infusion solutions, including sodium chloride, glucose, and xylitol, revealing stability for several hours under specific conditions. [, ]
Q6: Are there alternative delivery systems for Cefpiramide sodium besides intravenous injection?
A6: Yes, research has explored incorporating Cefpiramide sodium into liposomes for targeted delivery, particularly to the lungs. [] This approach aims to improve drug accumulation at the site of infection while potentially minimizing systemic side effects.
Q7: Can Cefpiramide sodium be safely combined with other drugs?
A7: While Cefpiramide sodium exhibits compatibility with several intravenous medications, potential interactions should always be considered. [, , , , , , ] For example, combining it with aminoglycosides like gentamicin or tobramycin might lead to in vitro inactivation of the aminoglycoside, impacting assay results. [] Clinicians should consult appropriate resources and exercise caution when administering Cefpiramide sodium in combination therapies.
Q8: Are there reported adverse effects associated with Cefpiramide sodium?
A8: Like all medications, Cefpiramide sodium can cause side effects, although not everyone experiences them. One reported case described severe leukopenia in a patient receiving Cefpiramide sodium and ornidazole concurrently. [] Another report described a case of drug-induced allergic hepatitis potentially attributed to the N-methyltetrazolethiol group present in Cefpiramide sodium. []
Q9: What is the molecular formula and weight of Cefpiramide sodium?
A9: The molecular formula of Cefpiramide sodium is C25H26N9NaO7S2, and its molecular weight is 635.64 g/mol. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


